Cas no 69776-86-9 (5-(4-nitrophenyl)-1,3-oxazolidin-2-one)

5-(4-Nitrophenyl)-1,3-oxazolidin-2-one is a nitrophenyl-substituted oxazolidinone derivative with applications in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate for constructing heterocyclic compounds and its potential as a scaffold for bioactive molecules. The presence of the nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. The oxazolidin-2-one core contributes to structural rigidity, which can be leveraged in medicinal chemistry for drug design. This compound exhibits stability under standard handling conditions, making it suitable for laboratory-scale synthesis. Its well-defined crystalline properties also aid in purification and characterization.
5-(4-nitrophenyl)-1,3-oxazolidin-2-one structure
69776-86-9 structure
商品名:5-(4-nitrophenyl)-1,3-oxazolidin-2-one
CAS番号:69776-86-9
MF:C9H8N2O4
メガワット:208.170822143555
CID:6614085
PubChem ID:12470942

5-(4-nitrophenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 5-(4-nitrophenyl)-1,3-oxazolidin-2-one
    • 69776-86-9
    • EN300-1835464
    • 5-(4-nitrophenyl)oxazolidin-2-one
    • SCHEMBL23727842
    • インチ: 1S/C9H8N2O4/c12-9-10-5-8(15-9)6-1-3-7(4-2-6)11(13)14/h1-4,8H,5H2,(H,10,12)
    • InChIKey: CTFTUSRDHUBLDW-UHFFFAOYSA-N
    • ほほえんだ: O1C(NCC1C1C=CC(=CC=1)[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 208.04840674g/mol
  • どういたいしつりょう: 208.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

5-(4-nitrophenyl)-1,3-oxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835464-0.25g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
0.25g
$1012.0 2023-09-19
Enamine
EN300-1835464-1.0g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
1g
$1100.0 2023-06-02
Enamine
EN300-1835464-0.05g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
0.05g
$924.0 2023-09-19
Enamine
EN300-1835464-0.1g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
0.1g
$968.0 2023-09-19
Enamine
EN300-1835464-2.5g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
2.5g
$2155.0 2023-09-19
Enamine
EN300-1835464-5g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
5g
$3189.0 2023-09-19
Enamine
EN300-1835464-10g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
10g
$4729.0 2023-09-19
Enamine
EN300-1835464-5.0g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
5g
$3189.0 2023-06-02
Enamine
EN300-1835464-10.0g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
10g
$4729.0 2023-06-02
Enamine
EN300-1835464-0.5g
5-(4-nitrophenyl)-1,3-oxazolidin-2-one
69776-86-9
0.5g
$1056.0 2023-09-19

5-(4-nitrophenyl)-1,3-oxazolidin-2-one 関連文献

5-(4-nitrophenyl)-1,3-oxazolidin-2-oneに関する追加情報

5-(4-Nitrophenyl)-1,3-Oxazolidin-2-One: A Comprehensive Overview

5-(4-Nitrophenyl)-1,3-Oxazolidin-2-One (CAS No. 69776-86-9) is a versatile compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure and properties, has garnered attention due to its potential in drug discovery and material science. In this article, we delve into the chemical properties, synthesis methods, applications, and recent advancements related to 5-(4-nitrophenyl)-1,3-oxazolidin-2-one.

The molecular structure of 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One consists of a five-membered ring containing two oxygen atoms and a nitrogen atom. The presence of the nitro group (-NO₂) at the para position of the phenyl ring imparts distinct electronic and steric properties to the molecule. This makes it highly reactive in various chemical reactions, particularly in nucleophilic substitutions and additions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, such as antibiotics and antiviral agents.

One of the key areas where 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One has shown promise is in medicinal chemistry. Researchers have explored its ability to act as a building block for constructing complex molecules with therapeutic potential. For instance, its use in the development of β-lactam antibiotics has been extensively studied. The oxazolidinone ring serves as a scaffold for incorporating various functional groups, enhancing the bioavailability and efficacy of the resulting compounds.

Moreover, 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One has been employed in peptide synthesis due to its ability to form stable amide bonds. This property has led to its application in the creation of peptide-based drugs and vaccines. Recent advancements in solid-phase synthesis techniques have further streamlined the incorporation of this compound into peptide libraries, facilitating high-throughput screening for drug discovery.

In addition to its role in medicinal chemistry, 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One has found applications in organic synthesis as a versatile reagent. Its reactivity towards nucleophiles makes it an ideal candidate for constructing heterocyclic compounds. For example, it has been used in the synthesis of isoquinolines and other nitrogen-containing heterocycles, which are valuable intermediates in pharmaceutical research.

Recent research has also focused on the catalytic applications of 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One. Its ability to act as a ligand or catalyst precursor has opened new avenues in asymmetric catalysis and organocatalysis. Studies have demonstrated its potential in promoting enantioselective reactions, which are crucial for the production of chiral drugs.

The physical properties of 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One, such as solubility and stability, are critical considerations for its practical applications. It exhibits moderate solubility in organic solvents like dichloromethane and acetonitrile, making it suitable for solution-phase reactions. Its thermal stability is also noteworthy; it can withstand elevated temperatures during certain synthetic procedures without significant degradation.

In terms of safety considerations, 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One should be handled with care due to its reactive nature. Proper protective equipment and laboratory practices are essential when working with this compound to ensure personnel safety and environmental protection.

Looking ahead, the continued exploration of 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of reactivity and versatility positions it as a valuable tool for chemists seeking innovative solutions across diverse disciplines.

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